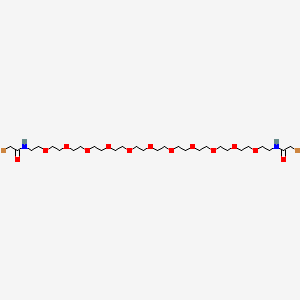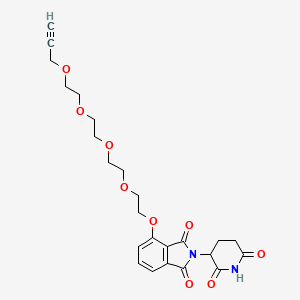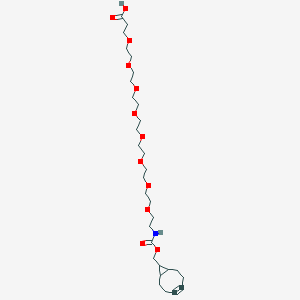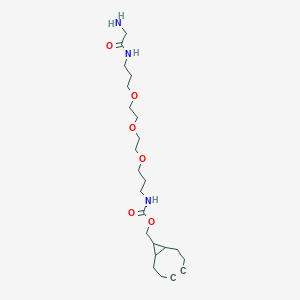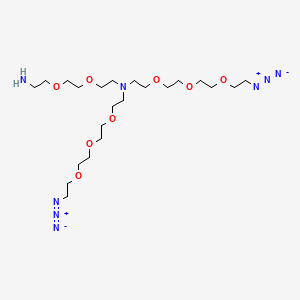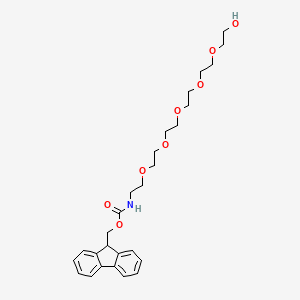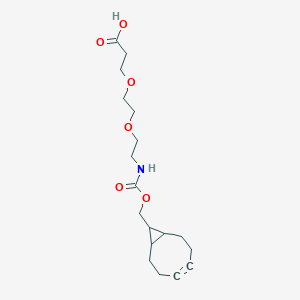
BCN-PEG2-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BCN-PEG2-acid, also known as bicyclo[6.1.0]nonyne-polyethylene glycol2-acid, is a polyethylene glycol-based linker containing a bicyclo[6.1.0]nonyne group and a terminal carboxylic acid group. This compound is widely used in bioconjugation and click chemistry due to its ability to react with azide-tagged biomolecules without the need for a copper catalyst .
准备方法
Synthetic Routes and Reaction Conditions
BCN-PEG2-acid is synthesized through a series of chemical reactions involving the introduction of the bicyclo[6.1.0]nonyne group and the polyethylene glycol chain. The synthesis typically involves the following steps:
Formation of the bicyclo[6.1.0]nonyne group: This step involves the cyclization of a suitable precursor to form the bicyclo[6.1.0]nonyne structure.
Attachment of the polyethylene glycol chain: The polyethylene glycol chain is introduced through a nucleophilic substitution reaction, where the hydroxyl group of the polyethylene glycol reacts with an activated ester of the bicyclo[6.1.0]nonyne group.
Introduction of the terminal carboxylic acid group: The terminal carboxylic acid group is introduced through an esterification reaction, where the hydroxyl group of the polyethylene glycol reacts with a carboxylic acid derivative
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production by using high-purity reagents, efficient reaction conditions, and advanced purification techniques. The final product is typically obtained in high yield and purity, suitable for research and industrial applications .
化学反应分析
Types of Reactions
BCN-PEG2-acid undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The bicyclo[6.1.0]nonyne group reacts with azide-tagged biomolecules through a copper-free click chemistry reaction, forming a stable triazole linkage
Common Reagents and Conditions
Click Chemistry Reactions: Azide-tagged biomolecules, aqueous buffers or organic solvents, room temperature.
Amide Bond Formation: Primary amine groups, EDC or HATU as coupling reagents, room temperature or slightly elevated temperatures
Major Products Formed
Click Chemistry Reactions: Triazole-linked conjugates.
Amide Bond Formation: Amide-linked conjugates
科学研究应用
BCN-PEG2-acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins, peptides, and nucleic acids to various surfaces or other biomolecules.
Medicine: Utilized in the development of drug delivery systems, where it helps in the targeted delivery of therapeutic agents to specific cells or tissues.
作用机制
The mechanism of action of BCN-PEG2-acid involves its ability to form stable covalent bonds with azide-tagged biomolecules through copper-free click chemistry. The bicyclo[6.1.0]nonyne group reacts with the azide group to form a triazole linkage, which is highly stable and biocompatible. The terminal carboxylic acid group can also react with primary amine groups to form stable amide bonds, further enhancing its versatility in bioconjugation applications .
相似化合物的比较
BCN-PEG2-acid can be compared with other similar compounds, such as:
BCN-PEG3-acid: Contains an additional polyethylene glycol unit, providing increased hydrophilicity and flexibility.
BCN-PEG4-acid: Contains two additional polyethylene glycol units, further enhancing its solubility and biocompatibility.
BCN-PEG-NHS ester: Contains an N-hydroxysuccinimide ester group, which reacts with primary amines to form amide bonds without the need for coupling reagents
This compound is unique due to its optimal balance of hydrophilicity, reactivity, and biocompatibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
属性
IUPAC Name |
3-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6/c20-17(21)7-9-23-11-12-24-10-8-19-18(22)25-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUAMLUNAMJRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCC(=O)O)CCC#C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
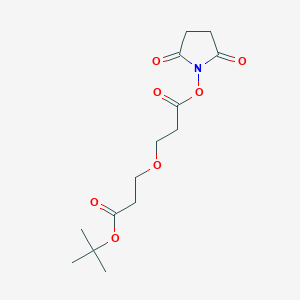
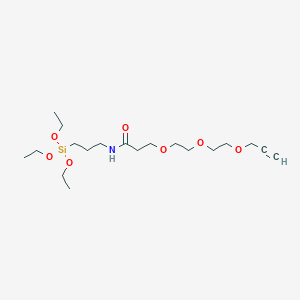
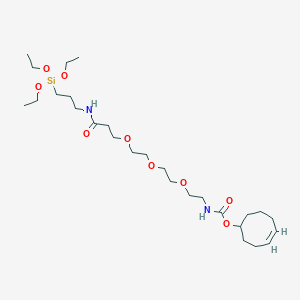

![(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8114388.png)
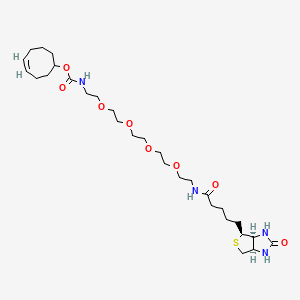
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114394.png)
